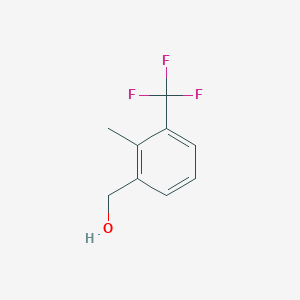

2-Methyl-3-(trifluoromethyl)benzyl alcohol

描述

2-Methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O. It is a benzyl alcohol derivative where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the third position. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative, 2-Methyl-3-(trifluoromethyl)benzaldehyde, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-Methyl-3-(trifluoromethyl)benzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield the desired benzyl alcohol.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

化学反应分析

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-Methyl-3-(trifluoromethyl)benzaldehyde or 2-Methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-3-(trifluoromethyl)toluene.

Substitution: 2-Methyl-3-(trifluoromethyl)benzyl chloride.

科学研究应用

Organic Synthesis

2-Methyl-3-(trifluoromethyl)benzyl alcohol serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and lipophilicity of the molecules to which it is attached, making it an attractive target for synthetic chemists.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural properties. Its derivatives have been explored for their biological activities, including anticonvulsant properties. Research indicates that modifications of this compound can lead to compounds with enhanced pharmacological effects.

Case Study: Anticonvulsant Activity

A study investigated the synthesis of various derivatives from this compound and their anticonvulsant activities. The results demonstrated that certain derivatives exhibited significant activity, suggesting that this compound could be a lead structure for developing new anticonvulsant drugs .

Agrochemical Applications

In agriculture, this compound is being researched for its potential use as an agrochemical intermediate. The trifluoromethyl group is known to improve the efficacy of pesticides and herbicides by enhancing their stability and biological activity.

Table 2: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used as an intermediate in the synthesis of new pesticide formulations. |

| Herbicides | Enhances the activity of herbicides through structural modification. |

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in the development of methods for detecting and quantifying trifluoromethyl-containing compounds. Its unique properties allow it to serve as a standard or reference material in various analytical techniques.

作用机制

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and influencing the electronic distribution within the molecule. This makes it a valuable intermediate in various chemical reactions and processes.

相似化合物的比较

Similar Compounds

2-Methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different electronic properties.

3-(Trifluoromethyl)benzyl alcohol: Similar structure but without the methyl group, affecting its steric and electronic characteristics.

2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the combined presence of both the methyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various industrial applications.

生物活性

2-Methyl-3-(trifluoromethyl)benzyl alcohol (CAS No. 261952-12-9) is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can lead to improved pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group () significantly influences the compound's physical and chemical properties, including its solubility, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 202.17 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | High (indicative of lipophilicity) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the molecule's ability to penetrate cell membranes, facilitating its action on intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar structures have shown increased inhibition against bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

- Anticancer Potential : There is emerging evidence that compounds with a trifluoromethyl group can inhibit cancer cell proliferation. For example, structural analogs have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzyl alcohol with trifluoromethyl substitutions exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to membrane disruption and interference with cell wall synthesis .

- Anti-inflammatory Activity : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis .

- Cancer Research : A recent investigation into the effects of various benzyl alcohol derivatives revealed that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the efficacy and potential applications of this compound, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Membrane disruption, Cytokine inhibition |

| Benzyl Alcohol | Antimicrobial | Cell wall synthesis interference |

| Trifluoroacetophenone | Anticancer | Apoptosis induction |

属性

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGIKIVMHDQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379614 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-12-9 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。